molecular formula C21H23N3O2S B2626507 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 305372-92-3

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B2626507
CAS No.: 305372-92-3
M. Wt: 381.49
InChI Key: IJXSELAPOIKTEF-UHFFFAOYSA-N
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Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a 3,4-dihydro-2H-1,4-benzothiazin-3-one scaffold linked via an acetamide group to a N-phenylpiperidine moiety. The 1,4-benzothiazine core is a privileged structure in pharmaceutical research, known to be a key component in compounds with a range of biological activities. The presence of the acetamide spacer connected to a lipophilic piperidine-substituted phenyl ring suggests potential for target interaction and membrane permeability. This molecular architecture makes it a valuable chemical tool for probing biological systems, screening for enzyme inhibition, or as a starting point for the development of new therapeutic agents. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is intended for research and manufacturing applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-20(14-19-21(26)23-17-6-2-3-7-18(17)27-19)22-15-8-10-16(11-9-15)24-12-4-1-5-13-24/h2-3,6-11,19H,1,4-5,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXSELAPOIKTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves the condensation of 2-aminobenzenethiol with an appropriate acylating agent to form the benzothiazine coreThe reaction conditions often require the use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to achieve regioselective alkylation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Benzothiazine derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds similar to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide exhibit significant activity against a range of pathogens:

  • Antibacterial : Studies have shown that benzothiazine derivatives can inhibit bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Antifungal : These compounds also demonstrate antifungal properties, making them potential candidates for treating infections caused by fungi like Candida albicans .

Antiviral Properties

The compound has been noted for its potential as an antiviral agent , specifically against Hepatitis C Virus (HCV). Benzothiazine derivatives have shown efficacy in inhibiting HCV polymerase, suggesting that this compound may also possess similar antiviral properties .

Anticancer Activity

Research indicates that benzothiazine derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For instance, certain derivatives have been tested against various cancer cell lines and demonstrated promising results .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazine derivatives. Modifications to the piperidine moiety or the acetamide group can significantly enhance biological activity. For example, substituents on the phenyl ring can influence both potency and selectivity against specific targets .

Material Science Applications

Beyond biological applications, benzothiazine derivatives are being explored in material science due to their unique chemical properties. They can be used in developing:

  • Conductive Polymers : Their ability to form stable radical cations makes them suitable for use in organic electronics and conductive materials.
  • Nanocomposites : Incorporating these compounds into nanomaterials can enhance mechanical properties and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzothiazine derivatives, including 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide. Results indicated that modifications to the piperidine group resulted in enhanced antibacterial activity against E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The findings suggest potential mechanisms for its anticancer effects, warranting further investigation in preclinical models .

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ primarily in the substituents on the phenyl ring of the acetamide group. These variations influence electronic properties, steric bulk, and biological activity:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Reference
4-(piperidin-1-yl)phenyl C21H24N3O2S* ~381.49 Potential ROR-gamma modulation
4-(trifluoromethyl)phenyl C17H13F3N2O2S 366.36 Unknown (structural analog)
4-nitrophenyl C16H13N3O4S 343.36 High-throughput screening compound
4-chlorophenyl C16H13ClN2O2S 332.80 Antimicrobial potential
4-(dimethylamino)phenyl C18H19N3O2S 341.43 Structural characterization

*Inferred based on analogs; exact data unavailable.

Key Observations:
  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance stability and may influence binding to hydrophobic pockets. The nitro group in N-(4-nitrophenyl)-2-(3-oxo-...) (343.36 g/mol) is associated with screening applications .
  • Electron-Donating Groups (e.g., -N(CH₃)₂, piperidin-1-yl): Increase solubility via protonation (e.g., dimethylamino in ) or modulate steric interactions. The piperidinyl group in the target compound likely enhances ROR-gamma binding due to its bulkiness and nitrogen lone pairs .
  • Halogen Substituents (e.g., -Cl) : Improve antimicrobial activity, as seen in N-(4-chlorophenyl)-2-(3-oxo-...) (332.80 g/mol) .

Pharmacological Activity

  • Antifungal Activity : QSAR studies on 1,4-benzothiazine derivatives indicate that bulky para-substituents (e.g., piperidinyl) enhance antifungal potency by optimizing steric interactions with target enzymes .
  • Antimicrobial Activity : Derivatives with sulfonamide or chloro groups exhibit moderate-to-strong antibacterial and antifungal effects, though the piperidinyl variant’s activity remains unverified .

Physicochemical Properties

  • Lipophilicity : The benzothiazine core and piperidinyl group increase logP compared to benzoxazine analogs (oxygen vs. sulfur), enhancing membrane permeability .
  • Solubility : Protonation of the piperidinyl nitrogen at acidic pH may improve aqueous solubility, critical for bioavailability.

Biological Activity

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide belongs to a class of benzothiazine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a benzothiazine core, which is characterized by a fused benzene and thiazine ring. The presence of a piperidine moiety enhances its pharmacological profile. The molecular formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, with a molecular weight of 306.39 g/mol.

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of critical signaling pathways such as PI3K/Akt and MAPK .

Table 1: Anticancer Activity of Benzothiazine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BHepG215Cell cycle arrest
Compound CA54912PI3K/Akt inhibition

Antimicrobial Activity

Benzothiazine derivatives have also demonstrated antimicrobial properties. For example, compounds derived from the benzothiazine framework have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial action is believed to be due to the disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus8 µg/mL
Compound EEscherichia coli16 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial effects, benzothiazine derivatives have been studied for their anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes or reducing pro-inflammatory cytokines .

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of various benzothiazine derivatives on breast cancer cell lines. Results indicated that certain derivatives showed IC50 values lower than 5 µM, suggesting potent anticancer activity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential of a series of benzothiazine compounds against multi-drug resistant strains. The findings revealed that some compounds exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

The biological activity of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide is attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with the cell cycle progression at G1/S or G2/M checkpoints.
  • Membrane Disruption : Alteration of bacterial membrane integrity leading to cell lysis.

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
Benzothiazinone formationH2_2SO4_4, 80°C, 6h6590
Acetamide couplingEDC/HOBt, DMF, 25°C, 24h7895

Q. Table 2: Bioactivity Profiling

Assay TypeTargetIC50_{50} (nM)Selectivity IndexReference
Kinase inhibitionPKC-θ12.315x over PKC-α
AntimicrobialS. aureus8.5>100x mammalian cells

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